methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate
Description
Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a benzothiadiazine derivative characterized by a sulfanylacetamido linker bridging a methyl benzoate moiety and a 7-chloro-substituted benzothiadiazine core. This compound belongs to a class of molecules where structural modifications significantly influence physicochemical and biological properties.
The synthesis of benzothiadiazine derivatives often involves strategic decisions to introduce substituents either before or after forming the bicyclic core. For example, methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates are synthesized via sulfonylation of anthranilic acids or methyl anthranilates, followed by cyclization under controlled conditions to avoid side reactions . Challenges such as regioselectivity in halogenation or alkylation of pre-formed benzothiadiazines highlight the importance of early substituent introduction to ensure purity and yield .
Properties
IUPAC Name |
methyl 4-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKPWAKDUVBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class, which is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation. The specific targets would depend on the functional groups attached to the benzothiadiazine ring.
Mode of Action
For instance, some act as positive allosteric modulators of the AMPA receptors. The specific mode of action of F2700-0273 would depend on its chemical structure and the nature of its target.
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class are known to influence a variety of biochemical pathways, depending on their specific targets. For example, KATP channel activators can affect insulin secretion, while AMPA receptor modulators can influence synaptic transmission.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion. These properties significantly impact a drug’s bioavailability and therapeutic effect.
Biological Activity
Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14ClN3O4S |
| Molecular Weight | 365.81 g/mol |
| CAS Number | 899976-59-1 |
The structure includes a benzothiadiazine core, which is known for its significant biological activities, particularly in medicinal chemistry.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Neurotransmitter Receptors : The compound has been shown to act as a positive allosteric modulator of the AMPA receptor. This interaction enhances synaptic transmission without the excitotoxicity associated with direct agonists .
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cellular signaling pathways. Such inhibition can lead to altered cell proliferation and survival rates.
- Modulation of Ion Channels : The compound's ability to modulate ion channels contributes to its neuroprotective properties.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Nootropic Effects : Enhances cognitive function by increasing acetylcholine release in the hippocampus .
- Neuroprotective Properties : Protects neurons from oxidative stress and excitotoxicity.
- Anti-inflammatory Activity : Exhibits potential in reducing neuroinflammation associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cognitive Enhancement : In a rodent model, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups. This was attributed to increased levels of neurotransmitters such as acetylcholine and serotonin in the brain .
- Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress by inhibiting apoptotic pathways and enhancing antioxidant defenses.
- Enzyme Inhibition Research : In vitro assays indicated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting potential applications in oncology.
Comparison with Similar Compounds
Benzothiadiazine Derivatives
Benzothiadiazine-based compounds share a common 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl scaffold but differ in substituents and appended functional groups:
Key Observations :
- The target compound’s methyl benzoate group enhances lipophilicity compared to the phenoxyphenyl analog .
Methyl/Ethyl Benzoate Derivatives with Heterocyclic Cores
Compounds with ester-linked heterocycles demonstrate how core modifications influence stability and bioactivity:
Key Observations :
Sulfonamide-Containing Benzoates
Sulfonamide-linked benzoates, commonly used in agrochemicals, provide insights into substituent effects on reactivity:
Key Observations :
- Sulfonamide herbicides rely on triazine substituents for target specificity. The target compound ’s benzothiadiazine core may offer unique modes of action compared to triazine-based agrochemicals .
Preparation Methods
Ortho-Lithiation and Cyclization
The benzothiadiazine ring is synthesized through a sequence involving lithiation and sulfonamide formation. Starting with 4-chloroacetophenone ketal, ortho-lithiation using LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with chlorosulfonyl isocyanate to install the sulfonamide group. Subsequent cyclization with hydrazine monohydrate under reflux in ethanol yields 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ortho-lithiation | LDA, THF, −78°C | 85% |
| Sulfonamide formation | ClSO₂NCO, −78°C to rt | 78% |
| Cyclization | NH₂NH₂·H₂O, EtOH, reflux, 6 h | 65% |
Thiolation at Position 3
The sulfanyl group is introduced via nucleophilic displacement. Treating 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine with thiourea in DMF at 100°C replaces the chloro substituent with a thiol group. The resulting thiol intermediate is isolated as a yellow solid and purified via recrystallization from ethanol.
Synthesis of Methyl 4-Aminobenzoate
Fischer Esterification
4-Aminobenzoic acid is esterified using methanol and sulfuric acid as a catalyst. A molar ratio of 1:1.5 (acid:methanol) with 15% w/w H₂SO₄ at 95–105°C for 3–5 hours achieves >90% conversion. Excess methanol is removed under reduced pressure, and the product is crystallized from ethanol-water (1:1).
Characterization Data
Alternative Route: Azide Reduction
For higher purity, methyl 4-azidobenzoate is synthesized via diazotization of 4-aminobenzoic acid with t-butyl nitrite and trimethylsilyl azide in acetonitrile, followed by Staudinger reduction. This method avoids acidic conditions, preserving acid-sensitive functional groups.
Coupling via Chloroacetyl Linkage
Chloroacetylation of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate reacts with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming methyl 4-(2-chloroacetamido)benzoate.
Optimization Notes
Thioether Formation
The final coupling involves reacting methyl 4-(2-chloroacetamido)benzoate with 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-thiol in DMF, using K₂CO₃ as a base. The sulfanyl group displaces the chloride via an SN² mechanism, forming the target compound.
Reaction Conditions
-
Solvent: DMF, 80°C, 12 h
-
Yield: 70–75%
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Analytical Validation and Spectroscopic Data
¹H NMR Analysis
Key signals confirm structural integrity:
LC-MS Data
-
Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30).
Scalability and Industrial Considerations
Continuous Flow Synthesis
A patentWO2012046882A1 highlights the use of continuous stirred-tank reactors (CSTRs) for large-scale benzothiadiazine production. Key parameters include:
Solvent Recovery
Methanol and DMF are recycled via fractional distillation, reducing environmental impact.
Challenges and Mitigation Strategies
Diacetylation Side Reactions
Over-acetylation of the amine group is mitigated by:
Sulfur Oxidation
The sulfanyl group is prone to oxidation during storage. Stabilization methods include:
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Packaging under nitrogen.
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Addition of 0.1% w/w BHT (butylated hydroxytoluene) as an antioxidant.
Q & A
Advanced Research Question
- pH Stability : Conduct accelerated degradation studies (e.g., 25°C, pH 3–10) with HPLC monitoring. The sulfanyl group is prone to oxidation at pH > 8 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C observed in analogs) .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon .
How to predict reactivity using computational methods?
Advanced Research Question
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The sulfanyl group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (logP ~2.5 estimated for this compound) .
What are key considerations for in vivo studies?
Advanced Research Question
- Pharmacokinetics : Assess oral bioavailability using Caco-2 cell models. Ester groups may enhance permeability but require hydrolysis studies .
- Metabolite Identification : Use LC-MS/MS to detect sulfoxide or glucuronide metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
